molecular formula C6H8ClNO2S B13924705 4-Chloro-2-ethoxy-5-thiazolemethanol

4-Chloro-2-ethoxy-5-thiazolemethanol

Cat. No.: B13924705
M. Wt: 193.65 g/mol
InChI Key: CTZCQPIIEUUGFH-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-5-thiazolemethanol is a chemical compound with the molecular formula C6H8ClNO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxy-5-thiazolemethanol typically involves the reaction of 4-chloro-2-ethoxythiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thiazole intermediate, which is then converted to the final product by the addition of formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Common industrial methods may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxy-5-thiazolemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-ethoxy-5-thiazolemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxy-5-thiazolemethanol involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-ethoxythiazole: A precursor in the synthesis of 4-Chloro-2-ethoxy-5-thiazolemethanol.

    2-Ethoxy-5-chlorothiazole: Another thiazole derivative with similar chemical properties.

    4-Chloro-5-ethoxythiazole: A closely related compound with slight structural differences.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of chlorine and ethoxy groups makes it a versatile intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C6H8ClNO2S

Molecular Weight

193.65 g/mol

IUPAC Name

(4-chloro-2-ethoxy-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C6H8ClNO2S/c1-2-10-6-8-5(7)4(3-9)11-6/h9H,2-3H2,1H3

InChI Key

CTZCQPIIEUUGFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(S1)CO)Cl

Origin of Product

United States

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